molecular formula C18H19ClN2 B13942017 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine CAS No. 52018-89-0

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine

Cat. No.: B13942017
CAS No.: 52018-89-0
M. Wt: 298.8 g/mol
InChI Key: MGCXKZBSZFFGLM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the indole ring . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-alpha-ethyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

52018-89-0

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-1H-indol-3-yl]butan-2-amine

InChI

InChI=1S/C18H19ClN2/c1-2-14(20)11-16-15-5-3-4-6-17(15)21-18(16)12-7-9-13(19)10-8-12/h3-10,14,21H,2,11,20H2,1H3

InChI Key

MGCXKZBSZFFGLM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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